3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one
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Overview
Description
3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a complex organic compound that features a biphenyl group, a dimethoxyisobenzofuran moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki coupling reaction, where a biphenyl boronic acid derivative is coupled with a halogenated isobenzofuran under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of water as a solvent and microwave irradiation, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl ring, leading to a wide range of derivatives .
Scientific Research Applications
3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the ketone and dimethoxyisobenzofuran moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also feature complex aromatic structures and are studied for their biological activities.
Diflunisal derivatives: These compounds contain biphenyl groups and are used as anti-inflammatory agents.
Uniqueness
What sets 3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6,7-dimethoxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-27-20-13-12-18-21(29-24(26)22(18)23(20)28-2)14-19(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13,21H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAAZOFEQWGSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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